molecular formula C10H15NO3 B1317826 Ethyl 5-(tert-butyl)isoxazole-3-carboxylate CAS No. 91252-54-9

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

Cat. No. B1317826
CAS RN: 91252-54-9
M. Wt: 197.23 g/mol
InChI Key: FDLIJPQDQLVOMY-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H15NO3 . It is used in various chemical reactions and has a molecular weight of 197.23 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate consists of an isoxazole ring attached to a tert-butyl group and an ethyl ester . The InChI code for this compound is 1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 197.23 g/mol . The compound has a topological polar surface area of 52.3 Ų and a complexity of 210 .

Scientific Research Applications

Chemical Reactions and Structural Analysis

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has been studied for its role in various chemical reactions and its structural properties. Research indicates its involvement in forming different compounds through reactions under specific conditions. For instance, it is used in the formation of ethyl (5-tert-butyl-4-methylisoxazol-3-yloxy)acetate and other products through treatment with ethyl chloroacetate under basic conditions (Brehm et al., 1991). Additionally, its structure has been established by X-ray analyses, contributing to our understanding of its molecular composition and potential chemical behavior (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Synthesis of Derivatives

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is also significant in the synthesis of various derivatives. For example, its use in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines shows its versatility in forming novel compounds (Ivanov et al., 2017). These synthesized compounds can have potential applications in different fields like medicinal chemistry and materials science.

Biomimetic Synthesis

The compound plays a role in biomimetic synthesis as well. Studies have shown its utility in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, an important intermediate in biomimetic synthesis processes (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). This highlights its potential in replicating or mimicking natural biochemical processes.

Crystallographic Studies

Furthermore, crystallographic studies involving ethyl 5-(tert-butyl)isoxazole-3-carboxylate derivatives provide insights into molecular structures and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can have implications in various scientific fields such as drug development and materials science (Kant, Singh, & Agarwal, 2015).

Scientific Research Applications of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

Chemical Reactions and Structural Analysis

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has been studied for its role in various chemical reactions and its structural properties. Research indicates its involvement in forming different compounds through reactions under specific conditions. For instance, it is used in the formation of ethyl (5-tert-butyl-4-methylisoxazol-3-yloxy)acetate and other products through treatment with ethyl chloroacetate under basic conditions (Brehm et al., 1991). Additionally, its structure has been established by X-ray analyses, contributing to our understanding of its molecular composition and potential chemical behavior (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Synthesis of Derivatives

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is also significant in the synthesis of various derivatives. For example, its use in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines shows its versatility in forming novel compounds (Ivanov et al., 2017). These synthesized compounds can have potential applications in different fields like medicinal chemistry and materials science.

Biomimetic Synthesis

The compound plays a role in biomimetic synthesis as well. Studies have shown its utility in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, an important intermediate in biomimetic synthesis processes (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). This highlights its potential in replicating or mimicking natural biochemical processes.

Crystallographic Studies

Furthermore, crystallographic studies involving ethyl 5-(tert-butyl)isoxazole-3-carboxylate derivatives provide insights into molecular structures and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can have implications in various scientific fields such as drug development and materials science (Kant, Singh, & Agarwal, 2015).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

properties

IUPAC Name

ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLIJPQDQLVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587943
Record name Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

CAS RN

91252-54-9
Record name Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.61 g of t-butylacetylene and 9.09 g of ethyl (2E)-chloro(hydroxyimino)acetate were dissolved in 70 ml of tetrahydrofuran, and 11.4 ml of triethylamine was then added dropwise at 0° C. over 30 minutes. The mixture was stirred at room temperature overnight. After aqueous saturated sodium chloride was added, the reaction mixture was separated into layers. The aqueous layer was extracted with methyl-t-butyl ether. The organic layers were combined, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.83 g of ethyl 5-t-butyl-isoxazole-3-carboxylate.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Liu, B Tian, H Chen, P Wang, AR Brasier… - European journal of …, 2018 - Elsevier
A series of diverse small molecules have been designed and synthesized through structure-based drug design by taking advantage of fragment merging and elaboration approaches. …
Number of citations: 61 www.sciencedirect.com
N Ye, Y Zhu, H Chen, Z Liu, FC Mei… - Journal of medicinal …, 2015 - ACS Publications
Exchange proteins directly activated by cAMP (EPAC) as guanine nucleotide exchange factors mediate the effects of the pivotal second messenger cAMP, thereby regulating a wide …
Number of citations: 47 pubs.acs.org
C Bracken, M Baumann - The Journal of Organic Chemistry, 2020 - ACS Publications
A continuous flow process is presented, which directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. This results in the first reported …
Number of citations: 16 pubs.acs.org

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